N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic carboxamide derivative characterized by a cyclohex-3-ene core substituted with an oxan-4-yl (tetrahydropyranyl) group and a thiophen-2-ylmethyl moiety.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c19-17(14-5-2-1-3-6-14)18(13-16-7-4-12-21-16)15-8-10-20-11-9-15/h1-2,4,7,12,14-15H,3,5-6,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTYCEBLJHNFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor.
Introduction of the thiophene moiety: This step may involve the use of thiophene-2-carbaldehyde or a similar thiophene derivative, which can be coupled with the oxane ring through a nucleophilic substitution reaction.
Cyclohexene ring formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction or other cyclization methods.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis is less labor-intensive than fluorinated analogues, as it avoids multi-step introduction of trifluoromethyl groups.
- Gaps in Data : Direct biological data (e.g., IC50 values, toxicity) for the target compound are absent in available literature, necessitating further experimental validation.
Biological Activity
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 376.5 g/mol. The compound features a cyclohexene core substituted with an oxane and thiophene moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O3S |
| Molecular Weight | 376.5 g/mol |
| Structure | Structure |
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor activity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited potent cytotoxic effects against HepG2 (liver cancer), A549 (lung cancer), MCF7 (breast cancer), and DU145 (prostate cancer) cell lines.
In Vitro Cytotoxicity Results
The cytotoxicity was assessed using the MTT assay, revealing the following inhibition rates and IC50 values:
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These results indicate that the compound has a stronger inhibitory effect compared to standard chemotherapeutics like Sunitinib, suggesting its potential as a lead compound for further development in cancer therapy .
The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase, leading to increased cell death.
- Mitochondrial Pathway Activation : It activates pro-apoptotic factors such as Bax while inhibiting anti-apoptotic factors like Bcl-2, resulting in mitochondrial membrane potential disruption.
- Caspase Activation : Concentration-dependent activation of caspase pathways was observed, indicating that apoptosis is mediated through caspase-dependent mechanisms .
Additional Biological Activities
Beyond its antitumor properties, preliminary studies suggest that this compound may exhibit other biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential for this compound as an antimicrobial agent.
- Anti-inflammatory Properties : The presence of thiophene rings is often associated with anti-inflammatory activities in related compounds.
Case Studies
A notable case study involved the evaluation of this compound's effects on tumor growth in vivo using xenograft models. The results indicated significant tumor regression compared to control groups treated with placebo or standard chemotherapy agents.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexene ring, followed by coupling with the oxane (tetrahydropyran) and thiophenemethyl moieties. Key steps include:
- Cyclization : Use Diels-Alder reactions or catalytic cyclization to form the cyclohexene ring .
- Amide Bond Formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to link the carboxamide group to the oxan-4-yl and thiophenemethyl amines. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is recommended to isolate the product with >95% purity .
Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the cyclohexene double bond (δ ~5.5–6.0 ppm) and amide carbonyl (δ ~165–170 ppm). -NMR can also resolve thiophene protons (δ ~6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns to validate the molecular formula .
- X-ray Crystallography : For advanced structural confirmation, analyze single crystals to resolve stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯O bonds in the amide group) .
Advanced: How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?
Answer:
- Dynamic Effects Analysis : Investigate temperature-dependent NMR to identify conformational exchange (e.g., chair-flipping in the oxane ring) or rotameric equilibria in the amide bond .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating - couplings and - long-range interactions. For example, HMBC can link the thiophene methyl protons to the carbonyl carbon .
- Isotopic Labeling : Use deuterated solvents or -labeled amines to distinguish exchangeable protons (e.g., amide NH) from impurities .
Advanced: What strategies are effective for studying the compound’s bioactivity, particularly its interaction with biological targets?
Answer:
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities with enzymes or receptors, focusing on the thiophene and carboxamide moieties as potential pharmacophores .
- Enzyme Assays : Test inhibitory activity against kinases or proteases using fluorogenic substrates. For example, monitor fluorescence quenching upon binding .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
Advanced: How can computational methods aid in predicting the compound’s reactivity and stability under varying conditions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and acid/base behavior (pKa of the amide NH) .
- MD Simulations : Simulate solvation effects (e.g., in water or DMSO) to assess conformational stability over 100-ns trajectories .
- Degradation Pathways : Use software like SPARTAN to model hydrolysis or oxidation products under acidic/alkaline conditions .
Advanced: What experimental design considerations are critical for resolving discrepancies in biological activity data across studies?
Answer:
- Dose-Response Curves : Use standardized protocols (e.g., IC determination with triplicate measurements) to minimize variability .
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and negative controls (e.g., solvent-only) to validate assay conditions .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .
Basic: What are the key physical and chemical properties influencing solubility and formulation for in vitro studies?
Answer:
- LogP Determination : Measure octanol-water partitioning (e.g., shake-flask method) to predict membrane permeability. A logP >3 suggests high lipophilicity, requiring solubilizers like DMSO .
- pH-Solubility Profile : Test solubility in buffers (pH 1–10) to identify optimal conditions for biological assays. The carboxamide group may protonate at low pH, enhancing water solubility .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Functional Group Modifications : Replace the oxane ring with morpholine or piperidine and compare bioactivity to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole and evaluate changes in target binding using SPR (surface plasmon resonance) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (e.g., cyclohexene) via 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
